Bienvenue dans la boutique en ligne BenchChem!

14-Azacamptothecin

Aqueous Solubility Formulation Feasibility Camptothecin Analog Design

14-Azacamptothecin (14-aza CPT) is a synthetic camptothecin (CPT) analogue in which the C-14 methine (CH) group of the D-ring is replaced by a nitrogen atom (N), formally converting ring D into a pyrimidine-like heterocycle. Like CPT, it functions as a topoisomerase I (Top1) poison by stabilizing the transient covalent Top1–DNA binary complex, thereby generating lethal DNA double-strand breaks during replication.

Molecular Formula C19H15N3O4
Molecular Weight 349.3 g/mol
Cat. No. B1247539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Azacamptothecin
Synonyms14-azacamptothecin
Molecular FormulaC19H15N3O4
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=N2)O
InChIInChI=1S/C19H15N3O4/c1-2-19(25)15-12(9-26-18(19)24)17(23)22-8-11-7-10-5-3-4-6-13(10)20-14(11)16(22)21-15/h3-7,25H,2,8-9H2,1H3/t19-/m0/s1
InChIKeyZKUXGRRMPFGHJD-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Azacamptothecin: A Position-14 Aza-Modified Camptothecin with Differentiated Water Solubility and Topoisomerase I Binding Kinetics


14-Azacamptothecin (14-aza CPT) is a synthetic camptothecin (CPT) analogue in which the C-14 methine (CH) group of the D-ring is replaced by a nitrogen atom (N), formally converting ring D into a pyrimidine-like heterocycle [1]. Like CPT, it functions as a topoisomerase I (Top1) poison by stabilizing the transient covalent Top1–DNA binary complex, thereby generating lethal DNA double-strand breaks during replication [1]. The defining structural rationale for its design derives from X-ray crystallographic evidence showing that the 14-CH group in CPT may sterically clash with enzyme residues Asp533 and Arg364, and its replacement with N was hypothesized to alleviate this clash while enhancing aqueous solubility [1]. The compound is registered in the NLM MeSH database as a distinct supplementary concept (Unique ID C499708) classified under Camptothecin/*analogs & derivatives [2].

Why 14-Azacamptothecin Cannot Be Substituted by Generic Camptothecin or Other In-Class Topoisomerase I Poisons


14-Azacamptothecin occupies a unique position within the camptothecin class: it combines millimolar-range aqueous solubility with retention of fully Top1-dependent cytotoxicity, a profile that neither the water-insoluble parent CPT nor the clinically approved water-soluble analogs (topotecan, irinotecan) precisely recapitulate [1]. At the molecular level, the position-14 CH→N substitution fundamentally alters ternary complex dissociation kinetics—the off-rate of 14-aza CPT from the Top1–DNA–drug ternary complex is 6.3- to 8.9-fold faster than that of CPT, yet the compound still achieves comparable binary complex stabilization at 50 μM and equal cleavage-site specificity [1]. This paradoxical combination (weaker ternary complex persistence yet retained stabilization potency) distinguishes 14-aza CPT from both CPT and its close structural analogue rosettacin (which retains the 14-CH group and loses Top1-dependent cytotoxicity entirely) [1]. Consequently, substituting 14-aza CPT with generic camptothecin, topotecan, or irinotecan in a research or development program would alter at minimum the solubility profile, the binding kinetics at the target interface, and the degree of target-dependence—each a critical parameter in Top1 poison pharmacology [1][2].

Quantitative Differentiation Evidence: 14-Azacamptothecin Versus Camptothecin, Rosettacin, and Luotonin A Across Five Pharmacologically Decisive Dimensions


Aqueous Solubility: 14-Azacamptothecin Achieves Millimolar Water Solubility, Overcoming the Critical Formulation Barrier of Parent Camptothecin

In the primary characterization study, 14-aza CPT was demonstrated to be water soluble at millimolar concentration, in marked contrast to parent CPT which was described as having extreme aqueous insolubility that precluded its clinical use [1]. Based on the molecular weight of 14-aza CPT (349.3 g/mol), a 1 mM aqueous solution corresponds to approximately 0.35 mg/mL. For reference, CPT is essentially insoluble in water (approximately 0.01 mg/mL or ~29 μM at saturation, as reported by multiple vendor technical datasheets) . This represents a solubility improvement from the sub-30 μM range for CPT into the millimolar range for 14-aza CPT—an enhancement greater than 30-fold [1]. The solubility gain is attributed to the introduction of the nitrogen atom at position 14, which increases molecular polarity and hydrogen-bonding capacity without requiring auxiliary solubilizing substituents on the A or E rings [1].

Aqueous Solubility Formulation Feasibility Camptothecin Analog Design

Topoisomerase I–DNA Covalent Binary Complex Stabilization: 14-Azacamptothecin Matches Camptothecin Potency at 50 μM with Identical Cleavage-Site Specificity

Using a DNA cleavage assay with human Top1, 14-aza CPT at 50 μM concentration was found to stabilize the Top1–DNA covalent binary complex with potency comparable to that of CPT and produced cleavage at the same DNA sites (Figure 1) [1]. Comparable responses between the two compounds were also observed at lower concentrations (Figure S1 of Supporting Information) [1]. This equivalent stabilization capacity is notable because the structurally related compound rosettacin—which differs from 14-aza CPT only by retaining the 14-CH group—produced Top1-dependent DNA cleavage to an extent of only about 50% that of luotonin A and was described as a 'weak poison' [1]. Thus, the 14-aza modification restores full binary complex stabilization potency that is lost in the 14-CH comparator rosettacin [1].

Ternary Complex Stabilization DNA Cleavage Assay Topoisomerase I Poisoning

Ternary Complex Dissociation Kinetics: 14-Azacamptothecin Off-Rate is 6.3–8.9× Faster Than Camptothecin, Defining a Tunable Pharmacodynamic Parameter

The dissociation rate constants (k_off) of CPT and 14-aza CPT from the Top1–DNA–drug ternary complex were determined at three distinct DNA cleavage sites [1]. CPT exhibited a rate constant k = 18.3 × 10⁻³ s⁻¹ at cleavage site 2, corresponding to a ternary complex half-life (t₁/₂ = ln2/k) of approximately 38 seconds [1]. In contrast, 14-aza CPT displayed a rate constant k = 115 × 10⁻³ s⁻¹ at the same site, corresponding to a half-life of approximately 6 seconds [1]. Across the three cleavage sites examined, the off-rate of 14-aza CPT was 6.3-, 7.5-, and 8.9-fold faster than that of CPT [1]. Importantly, the comparable cytotoxic potency of the two compounds (2.6–3.0× difference in IC₅₀; see Evidence Item 4) was maintained despite the substantially greater lability of the 14-aza CPT ternary complex, a finding that the authors interpreted as direct evidence that modification at position 14 can decouple ternary complex persistence from cytotoxic output [1].

Drug-Target Residence Time Off-Rate Kinetics Ternary Complex Persistence

Topoisomerase I-Dependent Cytotoxicity: 14-Azacamptothecin Retains Complete Target Dependence with an IC₅₀ of 2.2 μM, in Decisive Contrast to the Target-Independent Toxicity of Rosettacin

Cytotoxicity was evaluated in a Saccharomyces cerevisiae strain (RS321Nph-TOP1) lacking endogenous yeast Top1 but harboring a plasmid with the human TOP1 gene under the control of a galactose-inducible promoter [1]. This system enables discrimination between Top1-dependent and Top1-independent cytotoxicity by comparing growth inhibition on galactose-containing medium (Top1 expressed) versus raffinose-containing medium (Top1 not expressed) [1]. 14-aza CPT at 2.0 μM produced 0% growth inhibition on raffinose and 46% on galactose, confirming completely Top1-dependent cytotoxicity [1]. Its IC₅₀ value of 2.2 μM compared favorably with the range of IC₅₀ values of 0.74–0.86 μM determined for CPT in replicate experiments [1]. In stark contrast, the 14-CH analogue rosettacin at 2.5 μM produced 58% inhibition on raffinose but only 11% on galactose—a pattern demonstrating that rosettacin mediates cytotoxicity primarily through a Top1-independent mechanism [1]. Luotonin A, the natural product lead, showed intermediate Top1-dependence (1 μM: 0% raffinose, 36% galactose) [1].

Target-Dependent Cytotoxicity Yeast Genetic Assay Human Topoisomerase I

Topoisomerase I-Mediated DNA Relaxation Inhibition: 14-Azacamptothecin Inhibits More Efficiently Than Camptothecin in a Plasmid-Based Assay

In a plasmid DNA relaxation assay using supercoiled DNA substrate and human Top1, 14-aza CPT inhibited Top1-mediated DNA relaxation more effectively than CPT (Figure 2 of the primary reference) [1]. This result is mechanistically significant because it demonstrates that 14-aza CPT not only stabilizes the cleavage complex (a poisoning mechanism, as confirmed in Evidence Items 2–4) but also interferes with the catalytic cycle of Top1 at a step that limits overall DNA relaxation—potentially at the religation step that CPT analogues are known to impair [1]. The more efficient inhibition of relaxation by 14-aza CPT relative to CPT, despite its faster ternary complex off-rate, reinforces the conclusion that the 14-aza modification engages the Top1–DNA interface in a mechanistically nuanced manner [1].

DNA Relaxation Assay Topoisomerase I Catalytic Inhibition Supercoiled Plasmid Substrate

Position-14 Structural Rationale: The CH→N Replacement Alleviates a Steric Clash with Topoisomerase I Residues Asp533 and Arg364, Providing a Molecular Basis for the Functional Divergence from Camptothecin and Rosettacin

The design of 14-aza CPT was explicitly hypothesis-driven, based on analysis of the X-ray crystal structure of a Top1–DNA complex containing a bound CPT analogue [1]. Two enzyme active-site residues—Asp533 and Arg364—form hydrogen bonds with the CPT 20-OH group and with each other, and their spatial orientation positions them in potential steric conflict with the clustered 14-CH/20-Et/20-OH substituents of CPT [1]. The authors postulated that this steric clash at position 14 diminishes the interaction of CPT with the enzyme–DNA binary complex [1]. Experimental validation came from the observation that rosettacin—which retains the 14-CH group—failed to function as a Top1 poison to any significant extent (58% non-specific growth inhibition on raffinose vs. only 11% Top1-dependent on galactose), and in fact human Top1 expression actually diminished rosettacin cytotoxicity [1]. The replacement of 14-CH with 14-N in 14-aza CPT completely reversed this phenotype, restoring full Top1-dependent cytotoxicity and binary complex stabilization [1]. This provides a structurally rationalized, experimentally validated basis for position-14 as a critical determinant of target engagement in the camptothecin pharmacophore [1].

Structure-Based Drug Design Steric Clash Alleviation Camptothecin–Top1 Cocrystal Structure

Evidence-Anchored Research and Industrial Application Scenarios for 14-Azacamptothecin Based on Validated Differentiation Data


Aqueous-Compatible Topoisomerase I Mechanism-of-Action Studies Without Co-Solvent Confounds

Investigators studying Top1 poisoning mechanisms in biochemical or biophysical assays that require aqueous buffer conditions (e.g., surface plasmon resonance, isothermal titration calorimetry, or single-molecule DNA relaxation assays) can utilize 14-aza CPT at millimolar aqueous concentrations without DMSO or other organic co-solvents [1]. This eliminates the confounding effects of co-solvents on enzyme activity and DNA topology that plague CPT-based experiments, where the compound's extreme insolubility (~0.01 mg/mL) necessitates DMSO concentrations that may independently alter Top1 processivity [1][2].

Pharmacophore Validation: Position-14 as a Binary On/Off Switch for Topoisomerase I Poison Function

Medicinal chemistry programs seeking to understand structure-activity relationships at the Top1–DNA interface can employ 14-aza CPT as the positive control (Top1 poison function ON) alongside rosettacin as the matched negative control (Top1 poison function OFF)—two compounds differing only at position 14 (N vs. CH) [1]. This paired-control design enables unambiguous attribution of functional differences to the 14-position modification, as demonstrated by the complete loss of Top1-dependent cytotoxicity in rosettacin (58% non-specific growth inhibition on raffinose vs. only 11% target-dependent on galactose) compared to the fully target-dependent profile of 14-aza CPT (0% raffinose, 46% galactose) [1].

Drug-Target Residence Time SAR Campaigns Leveraging the Decoupled Off-Rate / Cytotoxicity Relationship

The unique finding that 14-aza CPT maintains an IC₅₀ of only 2.6–3.0× higher than CPT (2.2 μM vs. 0.74–0.86 μM) despite a ~7.6-fold faster ternary complex off-rate makes it an essential reference compound for SAR programs investigating the relationship between drug-target residence time and cytotoxicity [1]. Libraries of 14-aza CPT derivatives modified at positions remote from C-14 (A-ring, E-ring) can be benchmarked against the parent 14-aza CPT to determine whether additional modifications can slow the off-rate while retaining the favorable solubility and target-dependence conferred by the 14-aza core [1].

Enantioselective Synthesis Development and Chiral Purity Benchmarking

The documented total syntheses of (S)-14-azacamptothecin—including an 8-step route from (R)-2-hydroxybutanoic acid in 56% overall yield [2] and a 10-step enantioselective approach employing Sharpless asymmetric dihydroxylation [3]—provide a defined chemical space and chiral purity standard for procurement specifications. Given that the 20(S) configuration is essential for Top1 poison activity in the camptothecin class, procurement of enantiopure (S)-14-azacamptothecin verified against these established synthetic routes is critical for reproducible pharmacology [2][3].

Quote Request

Request a Quote for 14-Azacamptothecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.